3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
The compound “3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-6-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione” belongs to the class of organic compounds known as benzothiadiazines . Benzothiadiazines are aromatic heterocyclic compounds containing a benzene ring fused to a thiadiazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiadiazine backbone with a sulfanyl group attached to a 2,5-dimethylphenyl group at the 3-position, and a methyl group at the 6-position .Chemical Reactions Analysis
Benzothiadiazines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the sulfur atom .Scientific Research Applications
Incorporation of β-amino acids into nascent peptides
The compound has been used in research to improve the efficiency of ribosomal incorporation of β-amino acids into nascent peptides . This is achieved by engineering a tRNA chimera bearing T-stem of tRNA Glu and D-arm of tRNA Pro1, referred to as tRNA Pro1E2 . The use of this tRNA has indeed improved β-amino acid incorporation .
Fine-tuning the tRNA anticodon arm
Further research has been conducted to fine-tune the anticodon arm of tRNA Pro1E2 for the enhancement of β-amino acid incorporation . By screening various mutations introduced into tRNA Pro1E2, the C31G39/C28G42 mutation showed an approximately 3-fold enhancement of two consecutive incorporations of β-homophenylglycine (βPhg) at CCG codons .
Ribosomal synthesis of libraries of macrocyclic peptides
The use of the compound has enabled the ribosomal synthesis of libraries of macrocyclic peptides containing multiple β-amino acids . This strategy could potentially lead to the creation of unique and stable structures, referred to as foldamers .
Computer-Aided Molecular Design
The compound, being part of the Chemical Computing Group (CCG) technology, is used by research chemists, biologists, and crystallographers at leading research and development institutions to discover new therapeutics and a myriad of consumer goods and products .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-11-4-6-13(3)14(8-11)10-22-17-18-15-9-12(2)5-7-16(15)23(20,21)19-17/h4-9H,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJGHLOADJQFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NS(=O)(=O)C3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,5-dimethylbenzyl)thio)-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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